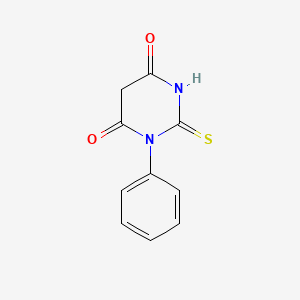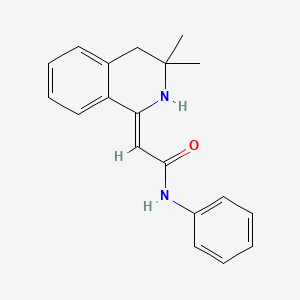![molecular formula C22H18ClF3N2O3S B11621895 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B11621895.png)
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(4-methylphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, a trifluoromethyl group, and a chlorinated aromatic ring, making it a subject of interest in various chemical and biological studies.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{N-[2-Chlor-5-(trifluormethyl)phenyl]benzolsulfonamido}-N-(4-methylphenyl)acetamid umfasst in der Regel mehrere Schritte:
Bildung des Sulfonamid-Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion von 2-Chlor-5-(trifluormethyl)anilin mit Benzolsulfonylchlorid in Gegenwart einer Base wie Pyridin oder Triethylamin. Diese Reaktion bildet das Sulfonamid-Zwischenprodukt.
Acylierung: Das Sulfonamid-Zwischenprodukt wird dann mit 4-Methylphenylacetylchlorid in Gegenwart einer Base umgesetzt, um das Endprodukt zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber im größeren Maßstab umfassen, wobei kontinuierliche Fließreaktoren und optimierte Reaktionsbedingungen eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Auswahl des Lösungsmittels, die Temperaturregelung und Reinigungstechniken wie Umkristallisation oder Chromatographie sind im industriellen Prozess entscheidend.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins der Chlor- und Trifluormethylgruppen nucleophile Substitutionsreaktionen eingehen.
Oxidation und Reduktion: Die aromatischen Ringe und die Sulfonamidgruppe können unter geeigneten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.
Hydrolyse: Die Acetamidgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) mit Wasserstoffgas.
Hydrolyse: Saure Bedingungen unter Verwendung von Salzsäure oder basische Bedingungen unter Verwendung von Natriumhydroxid.
Hauptprodukte
Substitution: Bildung von substituierten Derivaten abhängig vom verwendeten Nucleophil.
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Hydrolyse: Bildung von Carbonsäuren und Aminen.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Als Ligand in katalytischen Reaktionen verwendet.
Organische Synthese: Zwischenprodukt bei der Synthese komplexerer Moleküle.
Biologie
Enzymhemmung: Wirkt aufgrund seiner Sulfonamidgruppe als Hemmstoff für bestimmte Enzyme.
Proteinbindungsstudien: Wird in Studien eingesetzt, um Protein-Ligand-Wechselwirkungen zu verstehen.
Medizin
Arzneimittelentwicklung: Potenzieller Einsatz bei der Entwicklung neuer Arzneimittel aufgrund seiner einzigartigen strukturellen Eigenschaften.
Industrie
Materialwissenschaft: Verwendung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Landwirtschaft: Potenzieller Einsatz bei der Synthese von Agrochemikalien.
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung hauptsächlich durch ihre Wechselwirkung mit biologischen Molekülen. Die Sulfonamidgruppe kann die Struktur von natürlichen Substraten nachahmen, wodurch sie an die aktiven Zentren von Enzymen binden und deren Aktivität hemmen kann. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch ihre Fähigkeit verbessert wird, Zellmembranen zu durchqueren und intrazelluläre Ziele zu erreichen.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its sulfonamide group.
Protein Binding Studies: Used in studies to understand protein-ligand interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with biological molecules. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Chlor-5-(trifluormethyl)anilin: Teilt die Trifluormethyl- und Chlorgruppe, aber es fehlen die Sulfonamid- und Acetamidfunktionalitäten.
N-(4-Methylphenyl)acetamid: Enthält die Acetamidgruppe, aber es fehlen die Sulfonamid- und Trifluormethylfunktionalitäten.
Einzigartigkeit
2-{N-[2-Chlor-5-(trifluormethyl)phenyl]benzolsulfonamido}-N-(4-methylphenyl)acetamid ist aufgrund seiner Kombination von funktionellen Gruppen einzigartig, die spezifische chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für vielfältige Anwendungen in Forschung und Industrie.
Diese detaillierte Übersicht bietet ein umfassendes Verständnis von 2-{N-[2-Chlor-5-(trifluormethyl)phenyl]benzolsulfonamido}-N-(4-methylphenyl)acetamid und beleuchtet seine Synthese, Reaktionen, Anwendungen und einzigartigen Eigenschaften.
Eigenschaften
Molekularformel |
C22H18ClF3N2O3S |
|---|---|
Molekulargewicht |
482.9 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H18ClF3N2O3S/c1-15-7-10-17(11-8-15)27-21(29)14-28(32(30,31)18-5-3-2-4-6-18)20-13-16(22(24,25)26)9-12-19(20)23/h2-13H,14H2,1H3,(H,27,29) |
InChI-Schlüssel |
USQOBKWYEDHZCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11621816.png)
![(2Z)-N-(3-chlorophenyl)-3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11621839.png)
![ethyl 2-[(4,4-dimethyl-16-oxo-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-14-yl)sulfanyl]acetate](/img/structure/B11621840.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621843.png)

![ethyl (2Z)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621851.png)

![diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621855.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621862.png)

![4-(Ethoxycarbonyl)-4-[2-(phenylamino)-1,3-thiazol-4-yl]octanoic acid](/img/structure/B11621883.png)
![2-(4-chlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11621885.png)
![ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11621886.png)
